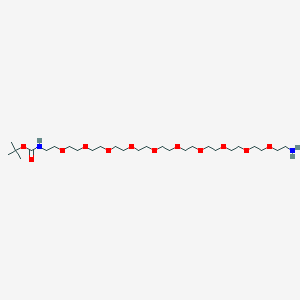

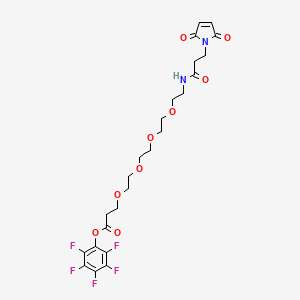

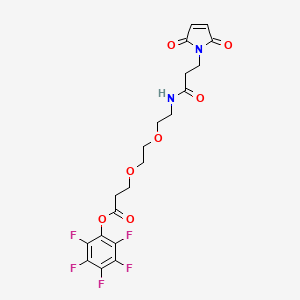

perfluorophenyl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate

概要

説明

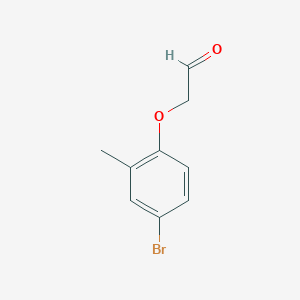

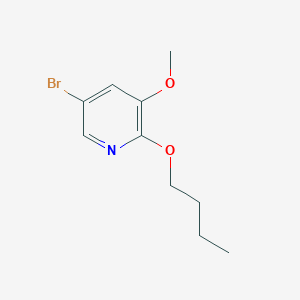

The compound is a complex organic molecule that includes a perfluorophenyl group and a pyrrolidone group . These types of compounds are often used in the field of organic chemistry for various purposes, including the development of new materials and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups . The perfluorophenyl group would likely impart significant electronegativity to the molecule, while the pyrrolidone group could potentially engage in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the perfluorophenyl and pyrrolidone groups . For example, it might be expected to have a relatively high boiling point due to the presence of these polar groups .科学的研究の応用

Polymer Modification

- Synthesis and Characterization in Polymer Science : A study by Ni, Yang, and Zhao (2006) discussed the synthesis of a modified polymer similar to perfluorophenyl compounds. This polymer was characterized using techniques like FTIR and NMR, demonstrating applications in polymer science and materials engineering Ni, H.-B., Yang, J.-C., & Zhao, C. (2006). Journal of Applied Polymer Science.

Photophysical Properties

- Optoelectronic Materials : Zhang et al. (2014) synthesized symmetrically substituted diketopyrrolopyrrole derivatives under mild conditions. These derivatives, related to perfluorophenyl compounds, demonstrated potential in the synthesis of novel optoelectronic materials Zhang, G., Song, L., Bi, S., Wu, Y., Yu, J., & Wang, L. (2014). Dyes and Pigments.

Electrochromic Applications

- Electrochromic Device Application : A study by Camurlu et al. (2008) on the copolymerization of perfluorophenyl compounds showcased their use in achieving multichromic properties in electrochromic devices. This highlights applications in electronic display technologies Camurlu, P., Sahmetlioglu, E., Sahin, E., Akhmedov, I., Tanyeli, C., & Toppare, L. (2008). Thin Solid Films.

Chemical Synthesis

- Synthesis of Ethyl 6-Aryl Compounds : Tanaka et al. (1996) prepared biologically interesting compounds via Witting reaction and other processes, demonstrating the versatility of perfluorophenyl-related compounds in organic synthesis Tanaka, Y., Kawano, T., Islam, S., Hiroyasu, N., Hatanaka, M., & Ikuo, U. (1996). Chemical & Pharmaceutical Bulletin.

Environmental Impact

- Biotransformation of Fluorinated Compounds : Frömel and Knepper (2010) conducted a biodegradation study on fluorotelomer ethoxylates, an important class of non-ionic fluorinated surfactants. This study provides insights into the environmental impact and degradation processes of similar fluorinated compounds Frömel, T., & Knepper, T. (2010). Chemosphere.

Analytical and Physical Characterization

- Spectroscopic and Diffractometric Study : Vogt et al. (2013) characterized polymorphic forms of a similar fluorophenyl compound using various spectroscopic and diffractometric techniques. This study is relevant in the field of pharmaceuticals and material science Vogt, F., Williams, G., Johnson, M. N. R., & Copley, R. (2013). Crystal Growth & Design.

作用機序

Target of Action

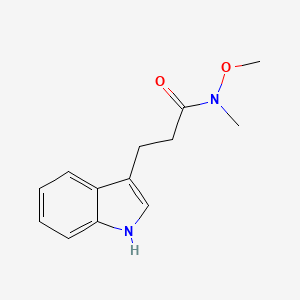

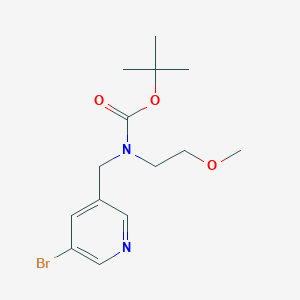

The primary targets of Mal-NH-PEG2-CH2CH2COOPFP ester are proteins that can be selectively degraded by the ubiquitin-proteasome system . This compound is a PEG-based PROTAC linker used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

Mal-NH-PEG2-CH2CH2COOPFP ester, as a part of a PROTAC molecule, facilitates the interaction between the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process allows for the selective degradation of specific proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of Mal-NH-PEG2-CH2CH2COOPFP ester is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining protein homeostasis within the cell . By facilitating the degradation of specific proteins, Mal-NH-PEG2-CH2CH2COOPFP ester can influence various downstream effects depending on the function of the target protein .

Result of Action

The result of the action of Mal-NH-PEG2-CH2CH2COOPFP ester is the selective degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific function of the degraded protein .

Action Environment

The action of Mal-NH-PEG2-CH2CH2COOPFP ester, like all PROTACs, occurs intracellularly . Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

将来の方向性

The future directions for research on this compound would likely depend on its intended use . If it were being developed as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

特性

IUPAC Name |

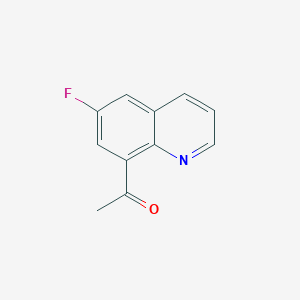

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F5N2O7/c21-15-16(22)18(24)20(19(25)17(15)23)34-14(31)4-7-32-9-10-33-8-5-26-11(28)3-6-27-12(29)1-2-13(27)30/h1-2H,3-10H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNPGQMJNWIEOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F5N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dimethylphenyl)oxy]acetaldehyde](/img/structure/B3098939.png)

![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)